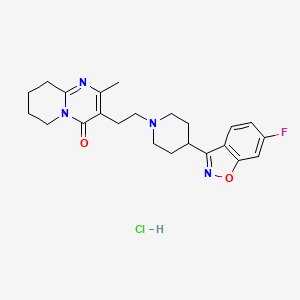

Risperidone hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

666179-74-4 |

|---|---|

Molekularformel |

C23H28ClFN4O2 |

Molekulargewicht |

446.9 g/mol |

IUPAC-Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride |

InChI |

InChI=1S/C23H27FN4O2.ClH/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22;/h5-6,14,16H,2-4,7-13H2,1H3;1H |

InChI-Schlüssel |

OCBZQKQWVUTYDN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Risperidone Hydrochloride in Schizophrenia: A Deep Dive into its Molecular Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Risperidone, a second-generation (atypical) antipsychotic, represents a cornerstone in the management of schizophrenia.[1][2][3] Its therapeutic efficacy is primarily attributed to a unique and potent antagonism of both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[4][5][6] This dual-receptor blockade is thought to modulate downstream signaling pathways in the mesolimbic and mesocortical regions of the brain, ultimately alleviating the positive and negative symptoms of schizophrenia.[6][7] Unlike first-generation antipsychotics, risperidone exhibits a higher affinity for 5-HT2A receptors compared to D2 receptors, a characteristic believed to contribute to its improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms (EPS) at therapeutic doses.[5][8][9] This whitepaper provides a comprehensive technical overview of the molecular mechanism of risperidone, presenting quantitative binding data, detailing experimental methodologies, and visualizing key signaling pathways.

Core Mechanism of Action: A Dual Antagonism Approach

The therapeutic action of risperidone in schizophrenia is not fully elucidated but is strongly linked to its potent and selective antagonism of monoaminergic receptors in the central nervous system.[4][8] The cornerstone of its mechanism is the combined blockade of dopamine D2 and serotonin 5-HT2A receptors.[4][5][6]

Dopamine D2 Receptor Antagonism: The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic pathways, particularly the mesolimbic pathway, contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[6][7] Risperidone acts as a potent antagonist at D2 receptors, thereby reducing dopaminergic neurotransmission and mitigating these positive symptoms.[6][8] It's important to note that risperidone's binding to D2 receptors is characterized by a rapid dissociation rate, which is thought to contribute to a lower risk of EPS compared to first-generation antipsychotics that exhibit a more prolonged and high-affinity blockade.[8][10]

Serotonin 5-HT2A Receptor Antagonism: A distinguishing feature of risperidone and other atypical antipsychotics is their high affinity for 5-HT2A receptors.[5][8] In fact, risperidone's affinity for 5-HT2A receptors is approximately 10-20 times greater than its affinity for D2 receptors.[8] Antagonism of 5-HT2A receptors is believed to contribute to the efficacy of risperidone against the negative symptoms of schizophrenia (e.g., apathy, anhedonia) and may also play a role in mitigating the extrapyramidal side effects associated with D2 blockade.[5][11]

The clinical effect of risperidone is a result of the combined actions of the parent drug and its active metabolite, 9-hydroxyrisperidone, which exhibits a similar pharmacological profile.[4][12]

Quantitative Receptor Binding Profile

The affinity of risperidone for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The dissociation constant (Ki) is a measure of binding affinity, with lower Ki values indicating higher affinity. The following table summarizes the Ki values for risperidone at key receptor sites.

| Receptor | Ki (nM) | Reference(s) |

| Serotonin 5-HT2A | 0.16 - 0.2 | [7][10] |

| Dopamine D2 | 3.13 - 3.2 | [7][10] |

| α1-Adrenergic | 0.8 | [10] |

| Histamine H1 | 2.23 - 20 | [7][10] |

| α2-Adrenergic | 7.54 - 16 | [7][10] |

| Dopamine D4 | 7.3 | [7] |

| Serotonin 5-HT1A | 420 | [7] |

| Dopamine D1 | 240 | [7] |

| Muscarinic M1 | >10,000 | [7] |

Signaling Pathways and Downstream Effects

The antagonism of D2 and 5-HT2A receptors by risperidone initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity. These G-protein coupled receptors (GPCRs) are linked to various downstream signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are Gαi-coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking these receptors, risperidone effectively disinhibits this pathway, leading to a normalization of downstream signaling.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Risperidone's antagonism of 5-HT2A receptors dampens this signaling cascade.

Experimental Protocols

The characterization of risperidone's binding affinity and functional activity relies on a variety of established experimental techniques.

Radioligand Receptor Binding Assays

This is a fundamental in vitro technique used to determine the affinity of a drug for a specific receptor.

Principle: This assay measures the ability of an unlabeled drug (risperidone) to compete with a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) for binding to a preparation of cell membranes expressing the receptor of interest.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (risperidone).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

References

- 1. Risperidone - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. droracle.ai [droracle.ai]

- 5. Risperidone. A review of its pharmacology and therapeutic potential in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. droracle.ai [droracle.ai]

- 10. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

The Pharmacokinetics and Pharmacodynamics of Risperidone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risperidone, a second-generation atypical antipsychotic, is a cornerstone in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its unique pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of risperidone, alongside a detailed exploration of its mechanism of action, receptor binding affinities, and dose-response relationships. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The disposition of risperidone in the body is characterized by rapid oral absorption, extensive metabolism primarily mediated by cytochrome P450 enzymes, and a pharmacokinetic profile significantly influenced by genetic polymorphisms. The clinical activity of risperidone is attributed to the combined actions of the parent drug and its active metabolite, 9-hydroxyrisperidone, collectively referred to as the "active moiety".[1][2]

Absorption

Risperidone is well-absorbed following oral administration, with an absolute oral bioavailability of 70%.[3] Food does not significantly affect the rate or extent of its absorption, allowing for dosing without regard to meals.[4] Peak plasma concentrations of risperidone are typically reached within one hour of oral administration.

Distribution

Risperidone is rapidly distributed throughout the body, with a volume of distribution of 1-2 L/kg.[5] It is extensively bound to plasma proteins, primarily albumin and α1-acid glycoprotein.[5] Approximately 90% of risperidone is bound to plasma proteins, while its active metabolite, 9-hydroxyrisperidone, is 77% protein-bound.[3]

Metabolism

Risperidone undergoes extensive hepatic metabolism, with the primary pathway being hydroxylation to 9-hydroxyrisperidone, a metabolite with similar pharmacological activity to the parent compound.[3][4] This conversion is principally catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, with a minor contribution from CYP3A4.[5][6]

The genetic polymorphism of CYP2D6 leads to significant inter-individual variability in the metabolism of risperidone. Individuals can be classified as extensive metabolizers (EMs), who rapidly convert risperidone to 9-hydroxyrisperidone, or poor metabolizers (PMs), who metabolize the drug much more slowly. This results in different pharmacokinetic profiles for the parent drug in these populations. However, the pharmacokinetics of the active moiety (risperidone plus 9-hydroxyrisperidone) are similar between extensive and poor metabolizers.[4][7]

A minor metabolic pathway for risperidone is N-dealkylation.[3][8]

Figure 1: Metabolic Pathways of Risperidone.

Excretion

Risperidone and its metabolites are primarily eliminated via the urine, with a smaller portion excreted in the feces.[5] Following a single oral dose, approximately 70% of the administered radioactivity is recovered in the urine and 14% in the feces.[8] The elimination half-life of risperidone is significantly different between extensive and poor metabolizers.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for risperidone and its active metabolite, 9-hydroxyrisperidone.

Table 1: Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone

| Parameter | Risperidone | 9-Hydroxyrisperidone | Active Moiety | Reference(s) |

| Bioavailability (Oral) | 70% | - | - | [3] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~3 hours (in EMs) | - | |

| Volume of Distribution (Vd) | 1-2 L/kg | - | - | [5] |

| Plasma Protein Binding | 90% | 77% | - | [3] |

| Elimination Half-life (t½) - Extensive Metabolizers | ~3 hours | ~21 hours | ~20 hours | [4] |

| Elimination Half-life (t½) - Poor Metabolizers | ~20 hours | ~30 hours | ~20 hours | [4] |

| Primary Metabolizing Enzyme(s) | CYP2D6 (major), CYP3A4 (minor) | - | - | [5][6] |

| Primary Route of Excretion | Renal | Renal | - | [5][8] |

Pharmacodynamics

The therapeutic effects of risperidone are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[3][9] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to first-generation antipsychotics.[3][10]

Mechanism of Action

Schizophrenia is associated with hyperactivity of dopaminergic pathways, particularly the mesolimbic pathway, leading to positive symptoms such as hallucinations and delusions.[3][9] Risperidone's antagonism of D2 receptors in this pathway is thought to reduce this overactivity.[3][11]

Furthermore, risperidone exhibits a high affinity for 5-HT2A receptors.[3][12] Blockade of these receptors is hypothesized to increase dopamine release in the prefrontal cortex, which may alleviate the negative and cognitive symptoms of schizophrenia.[3] The high 5-HT2A to D2 receptor affinity ratio is a key characteristic of risperidone and other atypical antipsychotics.[12]

In addition to its primary targets, risperidone also has antagonistic activity at α1- and α2-adrenergic receptors and H1-histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[3][13]

Figure 2: Risperidone's Receptor Antagonism.

Receptor Binding Profile

The affinity of risperidone for various neurotransmitter receptors has been quantified using in vitro binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Receptor Binding Affinity (Ki, nM) of Risperidone

| Receptor | Ki (nM) | Reference(s) |

| Serotonin 5-HT2A | 0.16 - 0.2 | [12][13][14] |

| Dopamine D2 | 1.4 - 3.13 | [12][13][14] |

| α1-Adrenergic | 0.8 | [14] |

| Histamine H1 | 2.23 | [14] |

| α2-Adrenergic | 7.54 | [14] |

| Dopamine D4 | 7.3 | [12] |

| Serotonin 5-HT2C | 50 | [12] |

| Dopamine D1 | 240 | [12] |

| Serotonin 5-HT1A | 420 | [12] |

| Muscarinic M1 | >10,000 | [12] |

Experimental Protocols

A comprehensive understanding of the pharmacokinetics and pharmacodynamics of risperidone is derived from a variety of preclinical and clinical experimental methodologies.

Quantification of Risperidone and 9-Hydroxyrisperidone in Biological Matrices

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the gold standard for the sensitive and specific quantification of risperidone and its metabolites in plasma, serum, and other biological fluids.[15][16]

Protocol Outline:

-

Sample Preparation:

-

Protein precipitation is a common method, where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[17]

-

Alternatively, liquid-liquid extraction or solid-phase extraction can be used for sample clean-up and concentration.[16]

-

An internal standard (e.g., a deuterated analog of risperidone or another compound with similar properties) is added to each sample to correct for variations in extraction efficiency and instrument response.[15]

-

-

Chromatographic Separation:

-

The extracted sample is injected into an HPLC system.

-

A reversed-phase C18 column is typically used to separate risperidone, 9-hydroxyrisperidone, and the internal standard based on their hydrophobicity.[18][19]

-

The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).[18]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions of the analytes.

-

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for risperidone, 9-hydroxyrisperidone, and the internal standard are monitored for highly selective and sensitive detection.[15]

-

-

Quantification:

-

A calibration curve is generated by analyzing standards of known concentrations.

-

The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Figure 3: HPLC-MS/MS Workflow for Risperidone Quantification.

In Vivo Assessment of Dopamine Release

Method: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of the pharmacodynamic effects of drugs like risperidone.[20][21]

Protocol Outline:

-

Surgical Implantation:

-

A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, nucleus accumbens, or prefrontal cortex) of an anesthetized rodent.[22]

-

-

Microdialysis Probe Insertion and Perfusion:

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

-

Sample Collection:

-

Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.

-

The resulting dialysate is collected in timed fractions.

-

-

Drug Administration:

-

Risperidone or a vehicle control is administered to the animal.

-

-

Neurotransmitter Analysis:

-

The concentration of dopamine and its metabolites in the dialysate samples is quantified using a highly sensitive analytical technique, typically HPLC with electrochemical detection (HPLC-ECD).[20]

-

-

Data Analysis:

-

Changes in dopamine levels following drug administration are expressed as a percentage of the baseline levels.

-

Clinical Pharmacokinetic and Pharmacodynamic Studies

Study Design: Randomized, Crossover, or Parallel-Group Studies

These studies are essential for determining the pharmacokinetic profile and dose-response relationship of risperidone in humans.

Protocol Outline:

-

Subject Recruitment: Healthy volunteers or patients with schizophrenia are recruited based on specific inclusion and exclusion criteria.

-

Study Design:

-

Crossover Design: Each subject receives both the investigational drug and a placebo or comparator drug in a randomized sequence, with a washout period between treatments. This design minimizes inter-subject variability.

-

Parallel-Group Design: Subjects are randomized to different treatment groups (e.g., different doses of risperidone or risperidone vs. placebo).

-

-

Drug Administration: Risperidone is administered at predefined doses and schedules.

-

Pharmacokinetic Sampling: Blood samples are collected at specific time points before and after drug administration to determine the plasma concentration-time profile of risperidone and 9-hydroxyrisperidone.

-

Pharmacodynamic Assessments:

-

Receptor Occupancy: Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) can be used to measure the occupancy of D2 and 5-HT2A receptors in the brain at different drug concentrations.[23]

-

Clinical Efficacy: Standardized rating scales (e.g., Positive and Negative Syndrome Scale - PANSS) are used to assess changes in psychiatric symptoms.

-

Safety and Tolerability: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.

-

-

Pharmacokinetic and Pharmacodynamic Modeling: The collected data are used to develop population pharmacokinetic models to describe the drug's behavior in the population and pharmacokinetic-pharmacodynamic (PK/PD) models to link drug exposure to its clinical effects.[1][11][24]

Conclusion

Risperidone hydrochloride possesses a well-characterized pharmacokinetic and pharmacodynamic profile that underpins its clinical utility as a second-generation antipsychotic. Its rapid absorption, extensive metabolism by CYP2D6 to an active metabolite, and potent antagonism of dopamine D2 and serotonin 5-HT2A receptors are key determinants of its efficacy. The significant inter-individual variability in its metabolism due to genetic polymorphisms in CYP2D6 highlights the importance of understanding its pharmacokinetic properties for optimizing patient therapy. The experimental methodologies outlined in this guide provide the foundation for the continued investigation and development of novel antipsychotic agents. This comprehensive technical overview serves as a valuable resource for professionals dedicated to advancing the field of neuropsychopharmacology.

References

- 1. Population pharmacokinetics of risperidone and 9-hydroxyrisperidone in patients with acute episodes associated with bipolar I disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption, metabolism, and excretion of risperidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 10. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 13. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aseestant.ceon.rs [aseestant.ceon.rs]

- 18. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijrpns.com [ijrpns.com]

- 20. benchchem.com [benchchem.com]

- 21. scilit.com [scilit.com]

- 22. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 24. Population pharmacokinetic analysis of risperidone and 9-hydroxyrisperidone with genetic polymorphisms of CYP2D6 and ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Risperidone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemical properties of risperidone hydrochloride, a widely used atypical antipsychotic medication. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and analysis.

Molecular Structure of this compound

Risperidone is a benzisoxazole derivative with the chemical formula C₂₃H₂₇FN₄O₂ for the free base.[1] Its systematic IUPAC name is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[1] The hydrochloride salt is formed by the reaction of the basic piperidine nitrogen with hydrochloric acid.

The molecular structure of risperidone is characterized by the fusion of a pyridopyrimidine and a piperidine ring system, with a 6-fluoro-1,2-benzoxazol-3-yl group attached to the piperidine ring.[1] A key structural feature is the absence of a chiral center in the risperidone molecule itself, meaning risperidone is not chiral and does not exist as enantiomers.

Table 1: Physicochemical Properties of Risperidone

| Property | Value |

| Molecular Formula | C₂₃H₂₇FN₄O₂ |

| Molar Mass | 410.49 g/mol |

| Melting Point | 170 °C |

| Water Solubility | Practically insoluble |

| pKa | 8.2 (piperidine nitrogen) |

Data sourced from various chemical databases.

Stereochemistry of Risperidone and its Major Metabolite

Although risperidone itself is achiral, its major and pharmacologically active metabolite, 9-hydroxyrisperidone (also known as paliperidone), possesses a chiral center. The hydroxylation of the alicyclic ring of risperidone at the 9-position introduces a stereogenic carbon atom, leading to the formation of two enantiomers: (S)-(+)-9-hydroxyrisperidone and (R)-(-)-9-hydroxyrisperidone.

The metabolic conversion of risperidone to 9-hydroxyrisperidone is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4. This process is stereoselective, with the (S)-(+) enantiomer being the major metabolite formed in humans. Both enantiomers of 9-hydroxyrisperidone are pharmacologically active and contribute to the overall therapeutic effect of risperidone.

Table 2: Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone Enantiomers

| Parameter | Risperidone | (S)-(+)-9-Hydroxyrisperidone | (R)-(-)-9-Hydroxyrisperidone |

| Tmax (h) | ~1 | ~2-3 | ~2-3 |

| Cmax (ng/mL) | Varies with dose | Generally higher than R-(-) | Generally lower than S-(+) |

| AUC (ng·h/mL) | Varies with dose | Higher than R-(-) | Lower than S-(+) |

| Half-life (t½) (h) | ~3 (extensive metabolizers) | ~24 | ~24 |

Note: Pharmacokinetic parameters can vary significantly based on patient genetics (CYP2D6 metabolizer status), dosage, and other factors. The data presented is a generalized summary.

Experimental Protocols for Stereochemical Analysis

The separation and quantification of the enantiomers of 9-hydroxyrisperidone are crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common techniques employed for this purpose.

Chiral HPLC Method for 9-Hydroxyrisperidone Enantiomers

Objective: To separate and quantify the (S)-(+) and (R)-(-) enantiomers of 9-hydroxyrisperidone in a given sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or mass spectrometric detector.

-

Chiral stationary phase (CSP) column, such as a cellulose-based or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

Reagents:

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (or other suitable modifier)

-

Standard solutions of (S)-(+)- and (R)-(-)-9-hydroxyrisperidone

Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvents in the desired ratio (e.g., Hexane:Isopropanol:Ethanol 80:15:5 v/v/v). Add a small amount of a modifier like diethylamine (e.g., 0.1%) to improve peak shape for basic analytes. Degas the mobile phase before use.

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve the sample containing 9-hydroxyrisperidone in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

Injection: Inject a fixed volume of the prepared sample (e.g., 10 µL) onto the HPLC system.

-

Chromatographic Separation: The enantiomers are separated on the chiral column based on their differential interactions with the chiral stationary phase.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 280 nm) or a mass spectrometer for higher sensitivity and selectivity.

-

Quantification: Identify and quantify the enantiomers by comparing their retention times and peak areas to those of the standard solutions.

Caption: Experimental workflow for chiral HPLC analysis.

Signaling Pathways and Mechanism of Action

Risperidone's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT₂A receptors.[2]

Dopamine D2 Receptor Antagonism

In the central nervous system, dopamine D2 receptors are coupled to Gi/o G-proteins.[3] Antagonism of these receptors by risperidone blocks the downstream signaling cascade initiated by dopamine. This leads to an increase in adenylyl cyclase activity, resulting in elevated levels of cyclic AMP (cAMP) and subsequent modulation of protein kinase A (PKA) activity. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the antipsychotic effects of risperidone.

Caption: Risperidone's antagonism of the D2 receptor signaling pathway.

Serotonin 5-HT₂A Receptor Antagonism

Risperidone also exhibits high affinity for serotonin 5-HT₂A receptors, where it acts as an inverse agonist.[4] 5-HT₂A receptors are coupled to Gq/11 G-proteins, which activate phospholipase C (PLC).[5] Inverse agonism by risperidone inhibits the constitutive activity of this pathway, leading to a decrease in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, reduces the release of intracellular calcium and the activation of protein kinase C (PKC). The antagonism of 5-HT₂A receptors is believed to contribute to the atypical profile of risperidone, including a lower incidence of extrapyramidal side effects.

Caption: Risperidone's inverse agonism at the 5-HT2A receptor.

Table 3: Receptor Binding Affinities (Ki, nM) of Risperidone

| Receptor | Ki (nM) |

| Dopamine D₂ | 3.0 - 5.9 |

| Serotonin 5-HT₂A | 0.16 - 0.4 |

| α₁-Adrenergic | 0.8 |

| α₂-Adrenergic | 7.5 |

| Histamine H₁ | 2.2 |

| Dopamine D₁ | >1000 |

| Muscarinic M₁ | >1000 |

Data compiled from various pharmacological studies. Ki values represent the concentration of the drug that occupies 50% of the receptors.[6]

Conclusion

This technical guide has provided a detailed examination of the molecular structure and stereochemistry of this compound. While risperidone itself is an achiral molecule, its metabolism introduces a chiral center, leading to the formation of the pharmacologically active enantiomers of 9-hydroxyrisperidone. The stereoselective nature of its metabolism and the distinct pharmacological activities of the parent drug and its metabolites underscore the importance of stereochemical considerations in the development and clinical use of risperidone. The elucidation of its mechanism of action through the antagonism of dopamine D2 and serotonin 5-HT₂A receptors provides a rational basis for its therapeutic efficacy as an atypical antipsychotic. The experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of pharmaceutical sciences.

References

- 1. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. addi.ehu.es [addi.ehu.es]

- 4. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

Risperidone Hydrochloride: A Comprehensive Receptor Binding Affinity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding affinity profile of risperidone hydrochloride, a widely prescribed second-generation antipsychotic medication. Understanding the intricate interactions of risperidone and its active metabolite, 9-hydroxyrisperidone, with various neurotransmitter receptors is fundamental to comprehending its therapeutic efficacy and side-effect profile. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for the scientific community.

Core Receptor Binding Affinities

Risperidone exhibits a complex pharmacodynamic profile, characterized by high-affinity binding to a range of receptors. Its primary therapeutic effects in treating schizophrenia and other psychiatric disorders are attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] The drug and its principal active metabolite, 9-hydroxyrisperidone (paliperidone), demonstrate broadly similar binding profiles.[4][5][6]

The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following tables summarize the Ki values for risperidone and 9-hydroxyrisperidone across various neurotransmitter receptors, compiled from multiple in vitro studies.

Table 1: Receptor Binding Affinity (Ki, nM) of Risperidone

| Receptor Subtype | Ki (nM) |

| Serotonin Receptors | |

| 5-HT2A | 0.16 - 0.4[6][7][8] |

| 5-HT1A | > 600[9] |

| 5-HT2C | 50[1] |

| 5-HT7 | Moderate Affinity |

| Dopamine Receptors | |

| D2 | 1.4 - 3.2[1][8] |

| D3 | 9 times weaker than D2[8] |

| D4 | 5 - 9[6][8] |

| D1 | > 100[8] |

| Adrenergic Receptors | |

| α1A | 0.8 - 10[7][10] |

| α2A | 7.54 - 16[1][7] |

| Histamine Receptors | |

| H1 | 2.23 - 20[1][7] |

| Cholinergic Receptors | |

| Muscarinic M1 | > 10,000[1] |

Table 2: Receptor Binding Affinity (Ki, nM) of 9-Hydroxyrisperidone

| Receptor Subtype | Ki (nM) |

| Serotonin Receptors | |

| 5-HT2A | ~0.4[6] |

| Dopamine Receptors | |

| D2 | Similar to Risperidone[6] |

| D3 | Similar to Risperidone[6] |

| D4 | Similar to Risperidone[6] |

| D1 | Low Affinity[6] |

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities for compounds like risperidone is predominantly achieved through in vitro radioligand binding assays. These experiments quantify the displacement of a specific radiolabeled ligand from a receptor by the drug being tested.

General Methodology

-

Tissue/Cell Preparation:

-

Membrane preparations are obtained from specific brain regions of animal models (e.g., rat cortex, striatum) or from cell lines recombinantly expressing the human receptor of interest.[11][12]

-

The tissue is homogenized in an appropriate buffer and centrifuged to isolate the cell membranes containing the target receptors.

-

-

Incubation:

-

The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) at a fixed concentration.

-

Increasing concentrations of the unlabeled test compound (risperidone) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined by adding a high concentration of a known, potent, unlabeled ligand for the target receptor.

-

-

Separation and Quantification:

-

Following incubation, the bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters.[13]

-

The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test drug that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

-

Key Signaling Pathways

The therapeutic actions of risperidone are a direct consequence of its modulation of intracellular signaling cascades downstream of the receptors it antagonizes. The blockade of D2 and 5-HT2A receptors, in particular, leads to significant alterations in neuronal function.

Dopamine D2 Receptor Antagonism

In the mesolimbic pathway, an overactivity of dopaminergic neurotransmission is hypothesized to contribute to the positive symptoms of schizophrenia.[1][3] Risperidone, by blocking postsynaptic D2 receptors, reduces this excessive signaling. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Their antagonism by risperidone prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity and gene expression.

Serotonin 5-HT2A Receptor Antagonism

Risperidone's high affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[1][15] 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Their blockade by risperidone inhibits the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to decreased intracellular calcium release and reduced protein kinase C (PKC) activation.

Conclusion

The pharmacological profile of risperidone is defined by its potent and balanced antagonism of D2 and 5-HT2A receptors, supplemented by interactions with adrenergic and histaminergic receptors. This multifaceted receptor binding profile underpins its clinical utility in a range of psychiatric conditions. A thorough understanding of these molecular interactions, as detailed in this guide, is crucial for ongoing research into the optimization of antipsychotic therapies and the development of novel therapeutic agents with improved efficacy and tolerability.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of repeated risperidone exposure on serotonin receptor subtypes in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effects of risperidone on dopamine receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Discovery and Preclinical Profile of Risperidone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage discovery and preclinical data for risperidone hydrochloride, a pivotal atypical antipsychotic. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and neuroscience.

Introduction

Risperidone, a benzisoxazole derivative, emerged as a significant advancement in the treatment of schizophrenia and other psychotic disorders. Its development was driven by the need for antipsychotics with a broader spectrum of efficacy, particularly on the negative symptoms of schizophrenia, and a more favorable side-effect profile compared to conventional neuroleptics. This document outlines the foundational preclinical studies that characterized its pharmacological, pharmacokinetic, and pharmacodynamic properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A commonly employed method involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Synthetic Scheme:

A key synthetic route involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base, such as sodium carbonate, in a suitable solvent like acetonitrile. The resulting risperidone free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Mechanism of Action: Receptor Binding Profile

Risperidone exhibits a unique and potent dual antagonism of serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors, which is central to its atypical antipsychotic properties. Its high affinity for 5-HT2A receptors relative to D2 receptors is a key differentiator from typical antipsychotics.

Quantitative Receptor Binding Data

The receptor binding affinities of risperidone for various neurotransmitter receptors have been extensively characterized in preclinical studies. The inhibitory constant (Ki) values, which represent the concentration of the drug required to occupy 50% of the receptors, are summarized in the table below. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Serotonin Receptors | |

| 5-HT2A | 0.2 - 0.6 |

| 5-HT1A | 420 |

| 5-HT2C | 50 |

| Dopamine Receptors | |

| D2 | 3.0 - 3.2 |

| D1 | 240 |

| D4 | 7.3 |

| Adrenergic Receptors | |

| Alpha-1A | 5.0 |

| Alpha-2A | 16 |

| Histamine Receptors | |

| H1 | 20 |

| Muscarinic Receptors | |

| M1 | >10,000 |

Table 1: In vitro receptor binding affinities (Ki) of risperidone for various neurotransmitter receptors. Data compiled from multiple preclinical studies.[1]

In Vitro and In Vivo Preclinical Pharmacology

In Vitro Studies: Signaling Pathways

Risperidone's antagonism at D2 and 5-HT2A receptors initiates distinct intracellular signaling cascades.

-

Dopamine D2 Receptor Signaling: As an antagonist, risperidone blocks the Gαi/o-coupled signaling pathway of the D2 receptor. This action prevents the inhibition of adenylyl cyclase, leading to a subsequent increase in cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA). Furthermore, risperidone has been shown to antagonize dopamine-mediated β-arrestin 2 recruitment to the D2 receptor, which is involved in a separate signaling pathway that modulates Akt and GSK-3β activity.[2][3][4][5][6][7]

-

Serotonin 5-HT2A Receptor Signaling: Risperidone acts as an inverse agonist at the 5-HT2A receptor, which is coupled to the Gαq/11 signaling pathway. This action inhibits the constitutive activity of the receptor, leading to a reduction in the activation of phospholipase C (PLC). The inhibition of PLC, in turn, decreases the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately modulating intracellular calcium levels and Protein Kinase C (PKC) activity.[8]

In Vivo Studies: Animal Models of Schizophrenia

Preclinical in vivo studies in rodent models are crucial for evaluating the antipsychotic potential of new compounds. Risperidone has been extensively tested in models that mimic the positive and negative symptoms of schizophrenia.

The administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), in rodents induces hyperlocomotion and stereotyped behaviors, which are considered models of the positive symptoms of schizophrenia.[1][9]

-

Experimental Protocol:

-

Animals: Male Wistar rats are typically used.

-

Habituation: Animals are habituated to the testing environment (e.g., an open-field arena) for a set period.

-

Drug Administration: Risperidone (or vehicle) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

PCP Challenge: After a specified pretreatment time, rats are challenged with a dose of PCP (e.g., 2.5-5 mg/kg, i.p.).[1][10]

-

Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) and stereotyped behaviors (e.g., head weaving, sniffing) are quantified for a defined period using automated activity monitors or observational scoring.

-

-

Key Findings: Risperidone has been shown to dose-dependently inhibit PCP-induced hyperlocomotion and stereotyped behaviors in rats, demonstrating its potential efficacy against positive psychotic symptoms.[2][11][12][13]

Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and are thought to reflect an inability to filter sensory information.

-

Experimental Protocol:

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Acclimation: The animal is placed in the startle chamber and allowed to acclimate to the environment with background white noise (e.g., 65-70 dB).[14]

-

Stimuli: The test session consists of a series of trials, including:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse-alone trials: A weaker acoustic stimulus (e.g., 75-85 dB, 20 ms duration).

-

Prepulse-pulse trials: The prepulse is presented at a specific interval (e.g., 30, 60, or 120 ms) before the pulse.[15]

-

-

Measurement: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

-

-

Key Findings: While some studies show that risperidone can enhance PPI in certain mouse strains, its effect is not as robustly demonstrated as its antagonism of PCP-induced behaviors.[16] The utility of this model for detecting antipsychotic activity is still under investigation.[16]

Preclinical Pharmacokinetics

The pharmacokinetic profile of risperidone and its active metabolite, 9-hydroxyrisperidone, has been characterized in preclinical animal models, primarily in rats.

Pharmacokinetic Parameters in Rats

Following oral administration, risperidone is well-absorbed and extensively metabolized to 9-hydroxyrisperidone, which is pharmacologically equipotent to the parent drug. The combined concentration of risperidone and 9-hydroxyrisperidone is referred to as the "active moiety."

| Parameter | Risperidone | 9-Hydroxyrisperidone | Active Moiety |

| Cmax (ng/mL) | 288.7 | 1308.5 | - |

| Tmax (h) | ~1 | ~3 | - |

| AUC (ng·h/mL) | - | - | - |

| t1/2 (h) | 3-20 | 21-30 | - |

Table 2: Representative pharmacokinetic parameters of risperidone and 9-hydroxyrisperidone in rats following a single oral dose. Note: Values can vary depending on the study design and analytical methods.[17][18][19]

Conclusion

The early-stage discovery and preclinical evaluation of this compound established its unique pharmacological profile as a potent 5-HT2A and D2 receptor antagonist. In vitro studies elucidated its mechanism of action on key signaling pathways, while in vivo animal models demonstrated its potential efficacy in mitigating psychosis-like behaviors. The preclinical pharmacokinetic data provided a foundation for understanding its absorption, distribution, metabolism, and excretion. Collectively, this comprehensive preclinical data package was instrumental in guiding the successful clinical development of risperidone as a leading atypical antipsychotic for the treatment of schizophrenia and other psychiatric disorders.

References

- 1. imrpress.com [imrpress.com]

- 2. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKT/GSK3 signaling pathway and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Akt-GSK-3 signaling cascade in the actions of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Altered PLCβ/IP3/Ca2+ Signaling Pathway Activated by GPRCs in Olfactory Neuronal Precursor Cells Derived from Patients Diagnosed with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Risperidone prevents the development of supersensitivity, but not tolerance, to phencyclidine in rats treated with subacute phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pre-pulse Inhibition [augusta.edu]

- 12. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]

- 13. Effects of risperidone on phencyclidine-induced behaviors: comparison with haloperidol and ritanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Brain, plasma and tissue pharmacokinetics of risperidone and 9-hydroxyrisperidone after separate oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

In-Silico Modeling of Risperidone Hydrochloride Receptor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacological profile, primarily involving the modulation of dopaminergic and serotonergic neurotransmitter systems.[2][3] Understanding the precise molecular interactions between risperidone and its target receptors is crucial for elucidating its mechanism of action, predicting potential side effects, and guiding the development of novel antipsychotics with improved efficacy and safety profiles. In-silico modeling, a computational approach to drug discovery and design, provides a powerful toolkit for investigating these interactions at an atomic level. This technical guide delves into the in-silico modeling of risperidone hydrochloride's receptor interactions, offering a comprehensive overview of its mechanism of action, quantitative binding data, experimental protocols for computational studies, and the signaling pathways it modulates.

Core Mechanism of Action

The precise mechanism of action of risperidone is not fully understood, but it is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[3][4] Schizophrenia is hypothesized to involve an overactivity of the mesolimbic dopamine pathway, leading to positive symptoms like hallucinations and delusions.[2][4] By blocking D2 receptors in this pathway, risperidone reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[2][3]

Furthermore, risperidone exhibits a high affinity for 5-HT2A receptors.[3][4] The blockade of these receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and to mitigate the extrapyramidal side effects commonly associated with first-generation antipsychotics.[3] Risperidone also demonstrates antagonist activity at other receptors, including alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, and histamine H1 receptors, which may contribute to some of its therapeutic effects and side effects, such as orthostatic hypotension and sedation.[2][3][5]

Risperidone is extensively metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to its primary active metabolite, 9-hydroxyrisperidone (paliperidone).[3][6][7] This metabolite has a similar receptor binding profile and pharmacological activity to the parent drug, contributing significantly to the overall clinical effect.[6][8]

Quantitative Data: Receptor Binding Affinities

The affinity of a drug for its receptor is a critical determinant of its potency and selectivity. This is often quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for risperidone at various neurotransmitter receptors.

| Receptor | Ki (nM) | Reference |

| Serotonin 5-HT2A | 0.16 | [9] |

| Dopamine D2 | 3.13 | [9] |

| Alpha-1 Adrenergic | 0.8 | [9] |

| Histamine H1 | 2.23 | [9] |

| Alpha-2 Adrenergic | 7.54 | [9] |

In-Silico Modeling Experimental Workflow

The in-silico investigation of risperidone's interaction with its target receptors typically follows a multi-step computational workflow. This process begins with obtaining the 3D structures of the receptor and the ligand (risperidone), followed by molecular docking to predict the binding mode, and often concluding with molecular dynamics simulations to assess the stability of the drug-receptor complex.

In-silico modeling workflow for risperidone-receptor interaction analysis.

Experimental Protocols for In-Silico Modeling

Homology Modeling

When an experimentally determined 3D structure of a target receptor is not available in databases like the Protein Data Bank (PDB), a computational technique called homology modeling can be employed. This method builds a 3D model of the target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). For instance, a 3D model of the D2 dopamine receptor has been generated using comparative homology modeling programs like MODELLER.[10] The quality of the generated model is then assessed using tools like PROCHECK, which evaluates the stereochemical quality of the protein structure.[10]

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., risperidone) when bound to a second molecule (the receptor) to form a stable complex.[11] Docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and score them based on factors like binding energy.[12] Software such as AutoDock is commonly used for these studies.[10] Successful docking studies can provide insights into the specific amino acid residues involved in the interaction and the overall binding affinity.[11] For example, docking studies have been used to investigate the interactions of risperidone with the D2 dopamine receptor and the 5-HT2A serotonin receptor.[10][13]

Molecular Dynamics Simulation

Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and detailed view of the ligand-receptor interaction. MD simulations use the principles of classical mechanics to simulate the movements of atoms in the system over time. This allows researchers to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the receptor upon binding.[14] GROMACS is a widely used software package for performing MD simulations.[14]

Key Signaling Pathways Modulated by Risperidone

Risperidone's therapeutic effects are mediated through its influence on key intracellular signaling pathways. By blocking D2 and 5-HT2A receptors, risperidone modulates the downstream signaling cascades that regulate neuronal activity.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Risperidone, as a D2 antagonist, blocks this effect, thereby preventing the dopamine-induced reduction in cAMP.

Simplified Dopamine D2 receptor signaling pathway modulated by risperidone.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are also GPCRs, but they couple to Gq/11 proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. As an antagonist, risperidone blocks these downstream effects of serotonin at the 5-HT2A receptor.

Simplified Serotonin 5-HT2A receptor signaling pathway modulated by risperidone.

Conclusion

In-silico modeling serves as an indispensable tool for dissecting the complex pharmacology of drugs like this compound. By providing a detailed view of drug-receptor interactions at the molecular level, these computational methods enhance our understanding of the mechanisms underlying therapeutic efficacy and adverse effects. The integration of homology modeling, molecular docking, and molecular dynamics simulations allows for a comprehensive analysis of binding affinities, interaction modes, and the dynamic behavior of the drug-receptor complex. This knowledge is not only crucial for optimizing the use of existing medications but also for paving the way for the rational design of next-generation antipsychotics with superior clinical profiles. As computational power and algorithmic accuracy continue to advance, in-silico modeling will undoubtedly play an increasingly pivotal role in the future of drug discovery and development in neuropsychopharmacology.

References

- 1. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Risperidone - Wikipedia [en.wikipedia.org]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 8. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Deciphering Risperidone-Induced Lipogenesis by Network Pharmacology and Molecular Validation [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. ijsir.in [ijsir.in]

- 14. Enhancing the Antipsychotic Effect of Risperidone by Increasing Its Binding Affinity to Serotonin Receptor via Picric Acid: A Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Risperidone Hydrochloride: A Comprehensive Technical Guide to Degradation Pathways and Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the degradation pathways of risperidone hydrochloride under various stress conditions and its primary metabolic routes. The information presented is intended to support research, development, and quality control activities related to this atypical antipsychotic agent.

Forced Degradation and Stability Profile

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This compound has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies conducted on risperidone. These studies highlight the conditions under which risperidone is susceptible to degradation and the extent of degradation observed.

| Stress Condition | Reagent/Details | Time | Temperature | % Degradation | Major Degradation Products Identified | Reference |

| Acid Hydrolysis | 0.1 M HCl | 12 hours | Room Temperature | 26.89% | 9-Hydroxyrisperidone | [1] |

| 5N HCl | 10 hours | Reflux | Significant Degradation | Not specified | [2] | |

| Alkaline Hydrolysis | 0.1 M NaOH | 36 hours | Room Temperature | 17.53% | Not specified | [1] |

| 5N NaOH | 10 hours | Reflux | Significant Degradation | Not specified | [2] | |

| Oxidative Degradation | 3% H₂O₂ | 4 hours | Room Temperature | 68.54% | Risperidone N-oxide | [1] |

| 3.5 mL of 3% H₂O₂ | 5 minutes | Ambient | Significant Degradation | Not specified | [3] | |

| Thermal Degradation | Solid State | 72 hours | 105°C | 30.09% | Not specified | [1][3] |

| Photolytic Degradation | UV light | Not specified | Not specified | 26.62% | Risperidone N-oxide | [1][4] |

| 1.2 million lux hours | Not specified | Not specified | Significant Degradation | Not specified | [3] |

Key Degradation Products

The primary degradation products of risperidone identified through forced degradation studies are:

-

9-Hydroxyrisperidone: Formed under acidic and basic conditions[5][6]. This is also the main active metabolite in humans.

-

Risperidone N-oxide: A major product of oxidative degradation and has also been observed in photolytic studies[5][6].

Metabolic Pathways

In humans, risperidone is extensively metabolized in the liver. The primary metabolic pathway is alicyclic hydroxylation, leading to the formation of an active metabolite. A minor pathway involves oxidative N-dealkylation[3][7].

Primary Metabolic Pathway: 9-Hydroxylation

The main metabolic route for risperidone is the hydroxylation at the 9-position of the tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one moiety to form 9-hydroxyrisperidone (also known as paliperidone)[7]. This metabolite is pharmacologically active and contributes significantly to the overall therapeutic effect of risperidone[8][9].

This conversion is primarily mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4 [10][11][12]. The activity of these enzymes can be influenced by genetic polymorphisms, leading to variations in the rate of metabolism among individuals[8].

Minor Metabolic Pathway: N-Dealkylation

A secondary metabolic pathway for risperidone is oxidative N-dealkylation at the piperidine nitrogen[7]. This pathway, whether or not in combination with 9-hydroxylation, accounts for a smaller portion of the administered dose[7].

Experimental Protocols

This section outlines the general methodologies employed in the forced degradation studies and for the analysis of risperidone and its degradation products.

Forced Degradation Experimental Protocols

-

Acid Degradation: A sample of risperidone (e.g., 100 mg) is dissolved in a suitable solvent (e.g., methanol, as risperidone is sparingly soluble in water) and treated with an acidic solution (e.g., 10 mL of 0.1 M HCl). The mixture is then stirred at a specified temperature (e.g., room temperature or reflux) for a defined period (e.g., 12-24 hours). Aliquots are withdrawn at intervals, neutralized, and diluted for analysis[1][2].

-

Alkaline Degradation: Similar to acid degradation, a sample of risperidone is treated with a basic solution (e.g., 10 mL of 0.1 M NaOH) and stirred at a controlled temperature for a specific duration (e.g., 36 hours). Samples are then neutralized and prepared for analysis[1][2].

-

Oxidative Degradation: A solution of risperidone is treated with an oxidizing agent, typically hydrogen peroxide (e.g., 3.5 mL of 3% H₂O₂). The reaction is allowed to proceed at ambient temperature for a short period (e.g., 5 minutes to 4 hours) before analysis[1][3].

-

Thermal Degradation: Solid-state risperidone is exposed to dry heat in a temperature-controlled oven (e.g., 105°C) for an extended period (e.g., 72 hours). Samples are then dissolved in a suitable solvent for analysis[1][3].

-

Photostability: Solid risperidone or a solution of the drug is exposed to a light source that provides a specified illumination (e.g., 1.2 million lux hours) and near ultraviolet energy. The samples are then analyzed for degradation[3][13].

Analytical Methodologies

A validated stability-indicating high-performance liquid chromatography (HPLC) method is typically used for the separation and quantification of risperidone and its degradation products.

-

Chromatographic System:

-

Column: A reversed-phase column, such as a Symmetry C18 (250 mm × 4.6 mm, 5 µm), is commonly employed[1].

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of organic solvents like methanol and acetonitrile (e.g., 80:20, v/v) is often used[1][14]. Another reported mobile phase is a mixture of potassium dihydrogen phosphate buffer, methanol, and acetonitrile (e.g., 65:15:20, v/v/v) at a specific pH (e.g., 3.5)[3][14].

-

Detection: UV detection at a wavelength of 276 nm or 280 nm is commonly used[1][14].

-

-

Sample Preparation: For analysis, stressed samples are appropriately diluted with the mobile phase or a suitable diluent to fall within the linear range of the method.

-

Structure Elucidation: The structures of the degradation products are typically elucidated using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy after isolation by preparative LC[5].

Visualizations

The following diagrams illustrate the key degradation and metabolic pathways of risperidone.

Caption: Forced degradation pathways of risperidone.

References

- 1. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 | Semantic Scholar [semanticscholar.org]

- 2. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Risperidone (and 9-hydroxyrisperidone) | Synnovis [synnovis.co.uk]

- 5. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification, isolation and characterization of potential degradation product in risperidone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Analytical Methods for the Quantification of Risperidone Hydrochloride in Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of risperidone and its active metabolite, 9-hydroxyrisperidone, in plasma. The methods described herein are based on established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing the sensitivity and selectivity required for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Risperidone is an atypical antipsychotic medication primarily used to manage schizophrenia and bipolar disorder.[1] It is extensively metabolized in the liver to 9-hydroxyrisperidone, which possesses similar pharmacological activity to the parent drug.[1] Therefore, the simultaneous quantification of both risperidone and 9-hydroxyrisperidone is crucial for accurate therapeutic drug monitoring and pharmacokinetic assessments. The analytical methods detailed below provide robust and reliable approaches for this purpose.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement. It offers a cost-effective and straightforward approach for the quantification of risperidone and 9-hydroxyrisperidone.

Quantitative Data Summary

| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference |

| Linearity Range | 5 - 100 ng/mL | 5 - 100 ng/mL | [2] |

| Limit of Quantitation (LOQ) | 2 ng/mL | 2 ng/mL | [2] |

| Mean Recovery | 98.0% | 83.5% | [2] |

| Intra-day RSD | < 11% | < 11% | [2] |

| Inter-day RSD | < 11% | < 11% | [2] |

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

-

To 1 mL of plasma, add 1 mL of 2 M NaOH to alkalinize the sample.

-

Add 5 mL of diisopropyl ether-isoamyl alcohol (99:1, v/v) as the extraction solvent.

-

Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

-

Transfer the organic layer to a clean tube and back-extract with 150 µL of 0.1 M potassium phosphate buffer (pH 2.2).

-

Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Collect the aqueous layer (150 µL) for HPLC analysis.

2. Chromatographic Conditions

-

Instrument: HPLC system with a UV detector.

-

Column: C18 BDS Hypersil (3 µm, 100x4.6 mm I.D.).[2]

-

Mobile Phase: 0.05 M Phosphate buffer (pH 3.7 with 25% H3PO4) : Acetonitrile (70:30, v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 60 µL.[2]

-

Detection Wavelength: 278 nm.[2]

-

Column Temperature: Ambient.

HPLC-UV experimental workflow for risperidone quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This LC-MS/MS method offers high sensitivity and selectivity, making it the gold standard for pharmacokinetic studies and for clinical scenarios requiring low detection limits. The protocol outlined below utilizes a simple protein precipitation step for sample preparation.[1]

Quantitative Data Summary

| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference |

| Linearity Range | 0.1 - 500 µg/L | 0.1 - 500 µg/L | [1] |

| Limit of Quantitation (LOQ) | 0.25 ng/mL | Not Specified | [3] |

| Intra-day RSD | 1.85% - 9.09% | Not Specified | [3] |

| Inter-day RSD | 1.56% - 4.38% | Not Specified | [3] |

| Recovery | 70.20% - 84.50% | Not Specified | [3] |

Experimental Protocol

1. Sample Preparation: Protein Precipitation

-

To 50 µL of plasma, add 100 µL of acetonitrile containing the internal standard (e.g., trazodone at 50 µg/L).[1]

-

Vortex the mixture briefly.

-

Centrifuge at 13,000 rpm for 10 minutes.[1]

-

Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions

-

Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Waters Symmetry300 C18 (2.1 x 150 mm).[1]

-

Mobile Phase: 2 mM ammonium acetate with 0.1% formic acid : acetonitrile with 0.1% formic acid (60:40).[1]

-

Flow Rate: 0.35 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Column Temperature: 30 °C.[1]

3. Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Risperidone: m/z 411.3 → 191.1[3]

-

9-Hydroxyrisperidone: m/z 427.2 → 207.1

-

Trazodone (Internal Standard): m/z 372.1 → 176.1

-

LC-MS/MS experimental workflow for risperidone quantification.

Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For high-throughput analysis, UPLC-MS/MS provides a significant advantage by reducing the run time while maintaining excellent sensitivity and selectivity.

Quantitative Data Summary

| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference |

| Linearity Range | 0.2 - 500 ng/mL | 0.2 - 500 ng/mL | [4] |

| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | 0.2 ng/mL | [4] |

| Inter-assay CV | < 10% | < 10% | [5] |

| Mean Recovery | 90-100% (in plasma) | 90-100% (in plasma) | [5] |

Experimental Protocol

1. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma, add 10 µL of internal standard (e.g., olanzapine, 12 µg/mL).[6]

-

Add 300 µL of acetonitrile to precipitate proteins.[6]

-

Vortex for 1.5 minutes.[6]

-

Centrifuge at 4000 rpm at 4 °C.[6]

-

Transfer 150 µL of the supernatant for UPLC-MS/MS analysis.[6]

2. Chromatographic Conditions

-

Instrument: UPLC system coupled to a tandem mass spectrometer.

-

Column: Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm).[6]

-

Mobile Phase: Acetonitrile with 0.1% formic acid : 5 mM ammonium acetate with 0.1% formic acid (80:20, v/v).[6]

-

Flow Rate: 0.5 mL/min.[6]

-

Injection Volume: 5 µL.[6]

-

Column Temperature: 40 °C.[6]

-

Run Time: 2 minutes.[6]

3. Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Risperidone: m/z 411.2 → 191.1

-

9-Hydroxyrisperidone: m/z 427.2 → 207.1

-

Olanzapine (Internal Standard): m/z 313.2 → 256.1

-

UPLC-MS/MS experimental workflow for risperidone quantification.

Conclusion

The choice of analytical method for the quantification of risperidone and 9-hydroxyrisperidone in plasma depends on the specific requirements of the study. HPLC-UV offers a simple and cost-effective solution for routine monitoring, while LC-MS/MS and UPLC-MS/MS provide the high sensitivity and throughput necessary for demanding pharmacokinetic research and clinical applications where low concentrations are expected. The protocols provided here serve as a detailed guide for researchers to implement these methods effectively in their laboratories.

References

- 1. waters.com [waters.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method development for risperidone hydrochloride analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of Risperidone Hydrochloride.

Application Note

Introduction